N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Overview
Description
Mechanism of Action
Target of Action
Pyrazole-based compounds, like “N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide”, are known for their diverse pharmacological effects
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific structure and target .
Biochemical Analysis
Biochemical Properties
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and other non-covalent interactions with the active sites of enzymes and proteins.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling pathways . Additionally, it can affect the expression of specific genes involved in cellular growth and differentiation, thereby impacting cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . It can also interact with DNA and RNA, influencing gene expression and protein synthesis. The binding interactions are primarily mediated by hydrogen bonds, van der Waals forces, and other non-covalent interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in alterations in cellular metabolism and function, which may have implications for its use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key enzymes involved in metabolic processes, leading to changes in the levels of specific metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s transport and distribution can influence its biological activity and effectiveness in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects.
Preparation Methods
The synthesis of N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves several steps. Typically, the synthetic route includes the reaction of 3,5-dimethylpyrazole with ethylamine and sulfonyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity .
Chemical Reactions Analysis
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:
3,5-dimethylpyrazole: This compound lacks the sulfonamide and ethyl groups, making it less versatile in chemical reactions.
N-methyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide: This compound has a methyl group instead of an ethyl group, which can affect its reactivity and biological activity.
1H-pyrazole-4-sulfonamide: This compound lacks the methyl and ethyl groups, making it less hydrophobic and potentially less effective in certain applications.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
N-ethyl-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2S/c1-5-11(4)14(12,13)8-6(2)9-10-7(8)3/h5H2,1-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQRNEGSLXZOVMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)C1=C(NN=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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